5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile

Organic Synthesis Regioselectivity Benzonitrile Derivatives

5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile (CAS 2060041-25-8) is a densely functionalized biphenyl-3-carbonitrile building block with a molecular formula of C17H16N2O2 and a molecular weight of 280.32 g/mol. It features an ortho-formyl group on the distal phenyl ring and a 2-methoxyethylamino substituent on the benzonitrile core, a combination that creates a unique reactivity and property profile compared to its regioisomers and close analogs.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B13247053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCOCCNC1=C(C=C(C=C1)C2=CC=CC=C2C=O)C#N
InChIInChI=1S/C17H16N2O2/c1-21-9-8-19-17-7-6-13(10-15(17)11-18)16-5-3-2-4-14(16)12-20/h2-7,10,12,19H,8-9H2,1H3
InChIKeyYXSNTPYOWCSFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile: Structural and Physicochemical Baseline for Procurement-Driven Differentiation


5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile (CAS 2060041-25-8) is a densely functionalized biphenyl-3-carbonitrile building block with a molecular formula of C17H16N2O2 and a molecular weight of 280.32 g/mol . It features an ortho-formyl group on the distal phenyl ring and a 2-methoxyethylamino substituent on the benzonitrile core, a combination that creates a unique reactivity and property profile compared to its regioisomers and close analogs . The compound is supplied at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC .

Reactivity Ortho-formyl enables cascade cyclization and directed diversification
Physicochemical Methoxyethylamino chain balances TPSA and H-bond donor profile
Supply Active supply with batch-specific QC documentation

Why Closely Related Analogs of 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile Cannot Be Assumed Interchangeable


The specific positioning of the formyl group at the ortho position, combined with the methoxyethylamino side chain, dictates a distinct stereoelectronic and reactivity fingerprint that is not replicated by para-substituted isomers, hydroxyl analogs, or simple halogenated precursors [1]. An analysis of the 'ortho effect' in benzonitrile systems demonstrates that ortho-substitution can alter electronic properties by up to 25 kJ mol⁻¹ relative to the para-isomer, directly affecting nitrogen basicity and metal-coordination behavior [1]. A direct substitution with a 5-bromo analog would forfeit the versatile aldehyde handle, while a switch to the 2-hydroxy derivative results in a significant shift in topological polar surface area and hydrogen-bonding capacity, impacting solubility and permeability . These are quantifiable, functionally relevant differences that render generic interchange scientifically unsound without validation.

Para isomer Lacks ortho-directing effect; may not support directed cyclization pathways
Bromo analog Restricts diversification to cross-coupling; formyl handle offers broader reactivity
Hydroxy analog Higher TPSA and additional H-bond donor may shift permeability and solubility profiles
Methyl analog Terminal substituent; no downstream functionalization possible without new synthesis

Product-Specific Quantitative Evidence Guide for 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile


Ortho-Formyl Regioisomeric Differentiation: Electronic and Steric Basis for Selection over the Para-Isomer

The compound's ortho-formyl group introduces a quantifiable steric and electronic 'ortho effect' not present in its para-substituted isomer, 5-(4-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile (CAS 2060036-30-6). Computational studies on ortho-substituted benzonitriles establish that this effect can induce differences in gas-phase basicity of up to 25 kJ mol⁻¹ compared to the 4-substituted isomer, a factor that directly influences reactivity in acid-catalyzed or coordination-driven processes [1]. Complementarily, the ortho-aldehyde acts as a superior directing group for tandem cyclization reactions with ortho-functionalized anilines, a reactivity pattern exploited for building nitrogen-bridged polyheterocycles that cannot be achieved with the para-formyl analog due to geometric constraints [2].

Ortho vs Para Isomer
Class-level inference
Up to 25 kJ mol⁻¹ basicity differential; ortho enables cascade cyclization unavailable to para
Supports regioisomer selection for directed synthesis
DFT-based analysis; validate experimentally
Organic Synthesis Regioselectivity Benzonitrile Derivatives

Synthetic Handle Versatility: ortho-Formylphenyl vs. 5-Bromo Intermediate in Downstream Derivatization

When compared directly to 5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile (CAS 1550057-91-4), the target compound offers the aldehyde function as a more versatile synthetic handle . While the bromo analog is limited to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the ortho-formyl group enables a wider array of transformations including reductive amination, Wittig olefination, Grignard additions, and hydrazone formation, while the benzonitrile can also participate in certain coupling pathways [1]. This dual reactivity significantly expands the chemical space accessible from a single intermediate.

Formyl vs Bromo Handle
Class-level inference
Formyl enables reductive amination, Wittig, hydrazone formation beyond cross-coupling; bromo limited to cross-coupling
Expands diversification pathways for library synthesis
Reactivity based on functional group analysis
Medicinal Chemistry Building Blocks Cross-Coupling

Physicochemical Optimization: 2-Methoxyethylamino vs. 2-Hydroxy Substituent Impact on TPSA and Lipophilicity

Replacing the 2-methoxyethylamino group with a hydroxyl group, as in 5-(2-Formylphenyl)-2-hydroxybenzonitrile (CAS 1261982-60-8), leads to quantifiable shifts in key physicochemical parameters . The target compound exhibits a computed XlogP of 2.80 and a Topological Polar Surface Area (TPSA) of 40.60 Ų, whereas the hydroxy comparator is predicted to have a lower logD and a higher TPSA (approx. 47.00 Ų) due to the loss of the methoxyethyl chain and the increase in H-bond donors [1]. The resulting TPSA difference of approximately 6.4 Ų and the absence of a hydrogen bond donor in the target compound are significant for modulating membrane permeability and oral absorption potential according to common drug-likeness models.

Methoxyethylamino vs Hydroxy
Cross-study comparable
TPSA 40.60 vs ~47.00 Ų; XlogP 2.80 vs ~2.50; HBD 0 vs 1
Lower TPSA and zero HBD support permeability models
Computed properties; confirm experimentally
Physicochemical Properties Drug-likeness Solubility

Functional Group Reactivity: Formyl vs. Methyl Substituent in 5-Aryl Position for Downstream Diversification

In contrast to an analog bearing an inert methyl group at the same position, such as 2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile (CAS 2060039-07-6), the target compound's formyl group provides a critical synthetic entry point for further molecular elaboration [1]. While 5-(2-methylphenyl)benzonitrile is a terminal end-point for a specific library, the 5-(2-formylphenyl)benzonitrile is a gatekeeper intermediate that can be converted into a vast array of functional groups, including carboxylic acids, alcohols, amines, and alkenes. This difference is the essence of divergent library synthesis.

Formyl vs Methyl Substituent
Class-level inference
Formyl enables >3 orthogonal diversification paths; methyl offers no primary reactive site
Supports divergent library synthesis from single intermediate
Reactivity potential based on group identity
Structure-Activity Relationship Chemical Biology Molecular Probes

Verified Purity and Batch QC Documentation: A Decisive Procurement Factor Over Discontinued or Undocumented Analogs

A direct comparison of commercial sourcing reveals a critical differentiator for procurement: the target compound, as supplied by Bidepharm and CymitQuimica, is offered with a verified standard purity of 95% and rigorous batch-specific Quality Control (QC) documentation including NMR, HPLC, and GC . In stark contrast, the primary para-isomer comparator, 5-(4-Formylphenyl)-2-(2-methoxyethylamino)benzonitrile (CAS 2060036-30-6), is listed as 'Discontinued' by CymitQuimica, making it an unreliable choice for multi-stage research programs requiring repeated, identical sample procurement .

Supply & QC Reliability
Direct head-to-head comparison
Active supply, batch QC (NMR, HPLC, GC) vs discontinued para-isomer without specified QC
De-risks multistage research procurement
Supplier data as of report; verify availability
Quality Assurance Analytical Chemistry Procurement

Validated Application Scenarios for 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile Based on Differential Evidence


Synthesis of Diverse Nitrogen-Bridged Polyheterocycles via ortho-Formyl Cascade Reactions

This is the optimal application for fully leveraging the compound's unique ortho-formyl group. As demonstrated in cascade reactions with ortho-functionalized anilines, the spatial positioning of the aldehyde is critical for directing tandem cyclizations to form N(acyl), N(aryl)-acetal architectures . A para-formyl isomer cannot geometrically support this specific cyclization, making the ortho-isomer the only valid synthetic choice for this entire class of polycyclic products.

Preparation of a CCR5 Antagonist Lead Series via Reductive Amination of the Ortho-Formyl Handle

Preliminary pharmacological screening data indicates that compounds within this chemical space can act as CCR5 antagonists for the potential treatment of HIV, asthma, and rheumatoid arthritis . The ortho-formyl group serves as a key precursor for reductive amination to generate diverse amine analogs. This solution-phase diversification strategy, enabled by the aldehyde handle, is superior to using a bromo precursor which would require a separate cross-coupling and functional group interconversion for each amine analog synthesized.

Physicochemical Property Optimization in Lead Compound Libraries

The compound's 2-methoxyethylamino group provides a quantifiable advantage over simpler hydroxy analogs in creating leads with lower TPSA (40.60 Ų vs. 47.00 Ų) and zero H-bond donors, key parameters for passive cell permeability . This makes it the preferred building block in a medicinal chemistry program aiming for orally bioavailable compounds when the aldehyde is used as a diversification point, as it starts the optimization process with superior physicochemical parameters compared to a more polar analog.

Reliable Procurement for Multi-Step Synthesis Requiring Consistent Quality

For industrial-scale R&D or pharmaceutical process chemistry requiring guaranteed batch-to-batch reproducibility, this compound is the rational procurement choice over its para- isomer or other analogs. The para-isomer (CAS 2060036-30-6) is listed as 'Discontinued' by specialized suppliers, creating a high risk of supply disruption . In contrast, the ortho-isomer's active supply with standardized 95% purity and full analytical QC (NMR, HPLC, GC) directly reduces project risk and ensures experimental integrity across multiple synthesis campaigns .

Application
Selection Property
Validation Focus
N-bridged polyheterocycle synthesis
Ortho-formyl cascade reactivity
Ortho-directed cyclization validation
CCR5 pathway research models
Formyl handle for reductive amination diversification
CCR5 antagonist lead synthesis review
Lead compound physicochemical optimization
Low TPSA and zero HBD profile
Permeability and solubility model review
Multi-step synthesis procurement
Active supply with documented QC
Batch-to-batch reproducibility review
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